N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a chlorinated nitrophenyl group and a trimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-chloro-5-nitroaniline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: Diazonium salts, often generated in situ from aromatic amines and nitrous acid.
Major Products Formed
Reduction: Formation of N-(2-amino-5-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide.
Oxidation: Formation of carboxylic acid derivatives.
Coupling: Formation of azo compounds with various aromatic amines.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species that can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)picrylamine: Similar in structure but contains a picrylamine group instead of a trimethylbenzenesulfonamide group.
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide: Contains a cyanoacetamide group, differing in its reactivity and applications.
N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide:
Uniqueness
N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of a chlorinated nitrophenyl group and a trimethylbenzenesulfonamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H15ClN2O4S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O4S/c1-9-6-10(2)15(11(3)7-9)23(21,22)17-14-8-12(18(19)20)4-5-13(14)16/h4-8,17H,1-3H3 |
InChI Key |
OLCXIVJXZZAMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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